Product packaging for Diethylcarbamic acid(Cat. No.:CAS No. 24579-70-2)

Diethylcarbamic acid

Cat. No.: B1622745
CAS No.: 24579-70-2
M. Wt: 117.15 g/mol
InChI Key: APRJFNLVTJWEPP-UHFFFAOYSA-N
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Description

Historical Context of Carbamate (B1207046) Chemical Research

The study of carbamates dates back to the 19th century with the isolation of the naturally occurring carbamate ester, physostigmine (B191203), from the Calabar bean (Physostigma venenosum) in 1864. nih.gov Initially used medicinally, the discovery of physostigmine spurred interest in the synthesis and properties of the carbamate functional group. nih.govmhmedical.com

The field expanded significantly in the 20th century. In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of the first carbamate pesticides. mhmedical.com A major milestone occurred in 1959 with the registration of carbaryl, a broad-spectrum insecticide, which marked the beginning of widespread agricultural use of carbamate compounds. nih.gov Concurrently, research uncovered the utility of the carbamate group in polymer chemistry, leading to the development of polyurethanes, and as a protecting group for amines in complex organic syntheses. nih.gov The chemical and metabolic stability of the carbamate linkage, along with its ability to act as a structural mimic of the peptide bond, has cemented its role in medicinal chemistry and drug design. nih.govacs.org

Scope and Significance of N,N-Diethylcarbamic Acid Studies within Organic Chemistry

N,N-Diethylcarbamic acid (DECA) holds a specific and important position within the broader field of carbamate chemistry. Its significance lies primarily in its role as a versatile reagent and building block in organic synthesis.

One of the most fundamental and researched aspects of DECA is its formation from the reaction of diethylamine (B46881) with carbon dioxide. researchgate.netnih.gov Studies have explored this reversible reaction under various conditions, including supercritical carbon dioxide, demonstrating that low temperatures favor the formation of the carbamic acid. nih.gov This reaction is a key step in CO₂ fixation strategies, where carbon dioxide is captured and converted into useful organic molecules. researchgate.net

In synthetic organic chemistry, DECA is a precursor to a wide range of functional groups. Its activated derivatives, particularly N,N-diethylcarbamoyl chloride, are widely used to install the diethylcarbamoyl group onto alcohols, phenols, and amines, forming stable carbamate esters and ureas. nbinno.comontosight.ai These reactions are crucial for creating intermediates used in the production of pharmaceuticals and agrochemicals. ontosight.ainbinno.com The carbamate moiety can serve as a directing group or a protecting group in multi-step syntheses, valued for its stability across a range of reaction conditions and its controlled removal. wikipedia.org

Recent research has demonstrated the direct synthesis and isolation of crystalline N,N-diethylcarbamic acid, which was previously elusive. This has allowed for more detailed characterization using modern spectroscopic methods and has opened new avenues for its application, such as in the stereoselective synthesis of Z-alkenyl carbamates from terminal alkynes. researchgate.netnih.gov

Physicochemical Properties of N,N-Diethylcarbamic Acid and a Key Precursor

Property N,N-Diethylcarbamic acid Diethylamine
Molecular Formula C₅H₁₁NO₂ C₄H₁₁N
Molecular Weight 117.15 g/mol 73.14 g/mol
Appearance Crystalline solid researchgate.net Liquid
Key Synthesis Reaction Formed from the reaction of diethylamine and carbon dioxide researchgate.netnih.gov Reactant for N,N-Diethylcarbamic acid synthesis

This table provides a summary of key properties for N,N-Diethylcarbamic acid and its direct precursor, Diethylamine.

Common Synthesis Routes for N,N-Diethylcarbamic Acid Derivatives

Starting Materials Reagent Product Type Significance
Diethylamine, Carbon Dioxide - N,N-Diethylcarbamic acid Direct synthesis, CO₂ fixation researchgate.netnih.gov
Alcohol, N,N-Diethylcarbamic acid Dibenzyl azodicarboxylate (DBAD), Tributylphosphine N,N-Diethylcarbamate ester Forms stable carbamate esters via SN2 displacement acs.org
Alcohol/Amine, N,N-Diethylcarbamoyl Chloride Base N,N-Diethylcarbamate ester or N,N-Diethylurea Widely used for creating pharmaceutical and agrochemical intermediates nbinno.comontosight.ai

This interactive table outlines common synthetic pathways involving N,N-Diethylcarbamic acid and its derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B1622745 Diethylcarbamic acid CAS No. 24579-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJFNLVTJWEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396006
Record name diethylcarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24579-70-2
Record name diethylcarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of N,n Diethylcarbamic Acid and Its Derivatives

Direct Carbon Dioxide Fixation Approaches

The direct reaction of carbon dioxide (CO₂) with secondary amines represents the most straightforward and atom-economical pathway to N,N-disubstituted carbamic acids. This approach is central to developing greener chemical processes and is fundamental to certain carbon capture technologies.

Synthesis from Secondary Amines and Carbon Dioxide

The synthesis of N,N-diethylcarbamic acid (DECA) is achieved through the direct reaction of diethylamine (B46881) (a secondary amine) with carbon dioxide. researchgate.net This reversible reaction leads to the formation of a C-N bond, incorporating the CO₂ molecule directly into the amine structure. researchgate.net The equilibrium of this reaction is significantly influenced by the reaction conditions, such as temperature and pressure. nih.gov

Studies involving high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed the reversible transformation between diethylamine and supercritical CO₂ to form N,N-diethylcarbamic acid. nih.gov Lower temperatures favor the formation of the carbamic acid, while higher temperatures tend to shift the equilibrium back towards the reactants, causing decarboxylation. nih.gov

Researchers have successfully synthesized and isolated N,N-diethylcarbamic acid in a pure, crystalline form by reacting diethylamine with CO₂ in a suitable solvent like n-pentane under moderate pressure. researchgate.net The isolated product was characterized using spectral methods, including Fourier-Transform Infrared (FT-IR) and NMR spectroscopy. researchgate.net The efficiency and rate of this synthesis are dependent on both temperature and pressure, as detailed in the table below based on experimental findings.

Table 1: Effect of Temperature on the Conversion of Diethylamine and CO₂ to N,N-Diethylcarbamic Acid Data derived from studies on the reaction in n-pentane at a constant pressure of 4 bar. researchgate.net

Reaction Temperature (°C)Time to Reach Max. Conversion (approx. minutes)Maximum Conversion Rate (%)
0~15~75
10~10~85
20~7~95

Integration into Carbon Capture and Utilization Methodologies

The direct reaction between secondary amines and CO₂ is the core chemical principle behind many Carbon Capture and Utilization (CCU) strategies. rsc.org Unlike Carbon Capture and Storage (CCS), which involves a costly energy input for the desorption and compression of captured CO₂, CCU aims to use the captured CO₂ as a chemical feedstock. rsc.org

In this context, N,N-diethylcarbamic acid is not just a product but an activated form of CO₂. rsc.org The formation of the carbamic acid from diethylamine and CO₂ allows the captured carbon to be used in subsequent chemical transformations, often under low pressure, avoiding the energy penalty of a separate desorption step. rsc.org For example, the resulting N,N-diethylcarbamic acid can be used in the ruthenium-catalyzed synthesis of Z-alkenyl carbamates from terminal alkynes, demonstrating a useful transformation of an otherwise elusive intermediate. nih.gov

Indirect Synthetic Routes via Activated Chemical Intermediates

While direct CO₂ fixation is often preferred, N,N-diethylcarbamic acid and its derivatives can also be synthesized through indirect routes that rely on pre-activated chemical precursors. These methods typically involve the use of N,N-diethylcarbamoyl chloride.

Formation from N,N-Diethylcarbamoyl Chloride Precursors

N,N-Diethylcarbamoyl chloride is a versatile chemical intermediate used in the synthesis of a wide range of compounds, including esters, amides, and other carbamate (B1207046) derivatives. luxembourg-bio.comontosight.aigoogle.com It is typically synthesized by reacting diethylamine with phosgene (B1210022) or a phosgene equivalent like triphosgene. ontosight.ainih.gov

The formation of N,N-diethylcarbamic acid itself from this precursor occurs via hydrolysis. When N,N-diethylcarbamoyl chloride reacts with water, the chloride ion is displaced by a hydroxyl group, yielding N,N-diethylcarbamic acid. mdpi.com However, this reaction is extremely rapid. Mechanistic studies on the solvolysis of N,N-dialkylcarbamoyl chlorides have shown that the hydrolysis rate for N,N-diethylcarbamoyl chloride is significantly faster than that of its dimethyl counterpart. mdpi.com Due to this high reactivity with water, the resulting N,N-diethylcarbamic acid is often a transient species in aqueous environments, readily decomposing back into diethylamine and carbon dioxide. nih.govnih.gov

Therefore, while hydrolysis of the chloride precursor is a valid theoretical route to the acid, it is more commonly used as a method to generate various N,N-diethylcarbamate derivatives by reacting it with different nucleophiles in non-aqueous conditions. For example:

Carbamate Esters: Reaction with alcohols or phenols in the presence of a base yields N,N-diethylcarbamate esters. nih.govnih.gov

Carboxamides: Reaction with amines like morpholine (B109124) or piperidine (B6355638) produces the corresponding N,N-diethylcarboxamide derivatives. luxembourg-bio.com

Amides: Reaction with carboxylic acids in the presence of an organic tertiary base can form N,N-diethyl amides. google.com

N,N-Diethylcarbamic Acid as a Transient Intermediate in Complex Organic Transformations

Due to its limited stability under many conditions, N,N-diethylcarbamic acid often appears as a transient intermediate in more complex reaction sequences. lumenlearning.com It can be generated in situ from diethylamine and CO₂ and then immediately consumed in a subsequent reaction step, avoiding the need for its isolation.

A clear example of this is in the synthesis of dialkyl carbonates and alkyl N,N-diethylcarbamates from CO₂, alcohols, and tert-amines. oup.com In this process, it is proposed that N,N-diethylcarbamic acid is formed from CO₂ and diethylamine (which itself is formed as a byproduct in the reaction). This transient carbamic acid is then alkylated in the reaction mixture to produce ethyl N,N-diethylcarbamate. oup.com The carbamic acid does not accumulate but serves as a key reactive species that connects the initial reactants to the final products.

In other mechanistic contexts, the N,N-diethylcarbamate group can function as a leaving group. For instance, its loss from a more complex molecule can occur via the formation of a transient N,N-diethylcarbamic acid intermediate. bac-lac.gc.ca These examples underscore the role of N,N-diethylcarbamic acid as a fleeting but mechanistically significant species in organic synthesis.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of N,N-diethylcarbamic acid provides a clear case study for the application of green chemistry principles, especially when comparing the direct CO₂ fixation route with indirect methods involving activated precursors. acs.orgsigmaaldrich.com

The direct synthesis of N,N-diethylcarbamic acid from diethylamine and CO₂ aligns well with several key principles of green chemistry:

Atom Economy: This reaction exhibits 100% atom economy, as all atoms of the reactants (diethylamine and CO₂) are incorporated into the final product. This is a significant improvement over the indirect route, which involves waste byproducts from the creation of the carbamoyl (B1232498) chloride precursor. acs.org

Prevention of Waste: By having perfect atom economy, the direct synthesis route inherently prevents the generation of waste. sigmaaldrich.com

Less Hazardous Chemical Syntheses: This approach avoids the use of highly toxic and hazardous reagents like phosgene, which is traditionally used to produce N,N-diethylcarbamoyl chloride. rsc.orgontosight.ai

Reduce Derivatives: The direct synthesis is a one-step process that eliminates the need for intermediate derivatization steps, such as protecting groups or the conversion of diethylamine into N,N-diethylcarbamoyl chloride. nih.gov This simplifies the process and reduces the consumption of auxiliary reagents and the potential for waste generation. acs.org

Design for Energy Efficiency: The fixation of CO₂ by diethylamine can be conducted at or near ambient temperatures and moderate pressures, making it a more energy-efficient process compared to syntheses that require high temperatures. researchgate.net

Table 2: Comparison of Synthesis Routes for N,N-Diethylcarbamic Acid Derivatives based on Green Chemistry Principles

Green Chemistry PrincipleDirect Synthesis (Diethylamine + CO₂)Indirect Synthesis (via Diethylcarbamoyl Chloride)
Atom Economy High (100% for acid formation)Low (Byproducts like HCl are formed during precursor synthesis and subsequent reactions)
Hazardous Reagents Avoids highly toxic reagents.Often requires phosgene or its equivalents, which are highly toxic. ontosight.ai
Number of Steps (to derivative) Fewer steps, reducing derivatization. nih.govMultiple steps (precursor synthesis, then reaction).
Energy Efficiency Can operate at mild temperatures and pressures. researchgate.netPrecursor synthesis may require more energy-intensive conditions.

By embracing the direct carboxylation of amines, the synthesis of N,N-diethylcarbamic acid and its derivatives can be performed in a manner that is safer, more efficient, and more environmentally benign.

Mechanistic Investigations of N,n Diethylcarbamic Acid Reactions

Acyl-Transfer Processes of N,N-Diethylcarbamate Esters

The transfer of the N,N-diethylcarbamoyl group from an ester to a nucleophile, particularly an amine (aminolysis), is a key reaction of N,N-diethylcarbamate esters. These acyl-transfer reactions are fundamental in various chemical transformations. The mechanism of these reactions can vary depending on the specific reactants and conditions, generally proceeding through either a concerted or a stepwise pathway.

Nucleophilic Acyl Substitution Mechanisms (Concerted vs. Stepwise)

Nucleophilic acyl substitution reactions of carbamates, including N,N-diethylcarbamate esters, are proposed to proceed via one of two primary mechanisms: a concerted pathway or a stepwise pathway. koreascience.kr

Concerted Mechanism: In this mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. There are no intermediate species formed. luxembourg-bio.comresearchgate.net Kinetic data and structure-reactivity relationships from studies on the aminolysis of N,N-diethyl carbamic esters with various leaving groups (such as HOBt derivatives) strongly indicate a concerted mechanism. luxembourg-bio.com The reaction proceeds through a transition state where the nucleophile attacks the electrophilic carbonyl carbon at the same time the bond to the leaving group is breaking. ksu.edu.sa

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a distinct tetrahedral intermediate. koreascience.krmasterorganicchemistry.com The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral species. futurelearn.com This intermediate then collapses, expelling the leaving group to form the final product. masterorganicchemistry.com This pathway is often considered when the leaving group is not particularly facile or when the intermediate is stabilized. For some aminolysis reactions, a model involving the reversible formation of a crowded tetrahedral intermediate followed by a rate-determining breakdown to products has been proposed. mst.edu

The preferred pathway, concerted versus stepwise, is often influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. koreascience.krluxembourg-bio.com For many N,N-diethylcarbamate esters reacting with amine nucleophiles, evidence points towards a concerted process. luxembourg-bio.com

Kinetic and Thermodynamic Analysis of Aminolysis Reactions

Kinetic studies are crucial for elucidating the mechanisms of acyl-transfer reactions. The aminolysis of N,N-diethylcarbamate esters of various substituted 1-hydroxybenzotriazoles (HOBt) with amines like morpholine (B109124) and piperidine (B6355638) in acetonitrile (B52724) has been investigated spectrophotometrically. These reactions were found to follow clean second-order rate laws. luxembourg-bio.com

The analysis of activation parameters, such as the enthalpy of activation (ΔH#) and entropy of activation (ΔS#), provides insight into the transition state. For instance, large negative ΔS# values suggest a highly ordered or rigid transition state, which can be consistent with a concerted mechanism where two molecules combine. semanticscholar.orgmaxapress.com A linear correlation between ΔH# and ΔS# for a series of related reactions indicates a common underlying mechanism. semanticscholar.org

Table 1: Kinetic Parameters for the Aminolysis of N,N-Diethyl Carbamic Esters of HOBt Derivatives in Acetonitrile This table is representative of the types of data generated in kinetic studies. Actual values are dependent on specific reaction conditions.

Leaving GroupNucleophileTemperature (°C)Hammett ρ valueBrønsted βlg value
HOBt DerivativesMorpholine30 - 451.44 - 1.21-0.49 ± 0.02
HOBt DerivativesPiperidine30 - 451.95 - 1.72-0.67 ± 0.03

Data sourced from a study on N,N-diethyl carbamic esters of HOBt derivatives. luxembourg-bio.com The range in ρ values reflects the temperature dependence.

Influence of Leaving Group and Nucleophile Basicity on Reaction Pathways

The rate and mechanism of nucleophilic acyl substitution are highly sensitive to the nature of both the leaving group and the nucleophile.

Leaving Group: The ability of the leaving group to depart is a critical factor. Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids. ksu.edu.samasterorganicchemistry.com In the context of N,N-diethylcarbamate esters, a better leaving group will increase the reaction rate. This relationship can be quantified using a Brønsted-type plot, which correlates the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the leaving group. luxembourg-bio.com A negative slope (βlg) indicates that the reaction rate increases as the leaving group becomes a weaker base (i.e., its conjugate acid becomes stronger). semanticscholar.org Studies on N,N-diethylcarbamate esters have found linear Brønsted-type plots with βlg values of -0.49 and -0.67 for reactions with morpholine and piperidine, respectively, supporting a mechanism with significant bond cleavage to the leaving group in the transition state. luxembourg-bio.com

Nucleophile Basicity: The reactivity of the nucleophile also plays a crucial role. Generally, for a given substrate, a stronger and more basic nucleophile will react faster in a concerted or SN2-type reaction. numberanalytics.com The sensitivity of the reaction rate to the basicity of the nucleophile is described by the Brønsted coefficient βnuc. A larger βnuc value suggests a greater degree of bond formation in the transition state. The reactivity among a series of amine nucleophiles often correlates with their basicity and steric hindrance. mst.edu

Role of N,N-Diethylcarbamic Acid in Carbon Dioxide/Amine Equilibria

N,N-Diethylcarbamic acid is an important, albeit often transient, species in the equilibrium established between carbon dioxide and diethylamine (B46881). This chemistry is central to processes like carbon capture and utilization.

Formation and Reversible Dissociation Dynamics

N,N-diethylcarbamic acid (DECA) can be synthesized directly from the reaction of diethylamine with carbon dioxide, particularly under conditions such as supercritical CO2. researchgate.netnih.gov The formation is a reversible process. nih.gov

CO₂ + (CH₃CH₂)₂NH ⇌ (CH₃CH₂)₂NCOOH

The equilibrium is strongly influenced by temperature. nih.gov Lower temperatures favor the formation of the carbamic acid, while higher temperatures promote its dissociation back into diethylamine and carbon dioxide (decarboxylation). researchgate.netnih.gov Although many carbamic acids are highly unstable, N,N-diethylcarbamic acid has been successfully isolated in crystalline form and characterized by spectroscopic methods. researchgate.netresearchgate.net The instability of the parent carbamic acid (H₂NCOOH), which decomposes above -23 °C, spurred interest in more stable substituted derivatives like DECA.

Interconversion with Ammonium (B1175870) N,N-Diethylcarbamate Salts

In the presence of excess diethylamine, the N,N-diethylcarbamic acid formed from the reaction with CO₂ can be deprotonated by a second molecule of the amine. This acid-base reaction results in the formation of a diethylammonium (B1227033) N,N-diethylcarbamate salt. rug.nl

(CH₃CH₂)₂NCOOH + (CH₃CH₂)₂NH ⇌ [(CH₃CH₂)₂NH₂]⁺[(CH₃CH₂)₂NCOO]⁻

Catalytic and Non-Catalytic Reaction Modalities Involving the Chemical Compound

N,N-Diethylcarbamic acid (DECA) is a reactive intermediate that participates in a variety of chemical transformations. Its reactivity is centered around the carbamic acid moiety, which can undergo both non-catalytic and catalytic reactions. These modalities are crucial for its application in synthesis, where it can act as a precursor to various valuable organic compounds.

Non-Catalytic Reactions

The inherent reactivity of N,N-diethylcarbamic acid often allows it to participate in reactions without the need for a catalyst. These transformations are typically governed by the intrinsic properties of the molecule and the reaction conditions.

Formation and Decomposition Equilibrium

One of the most fundamental reactions involving N,N-diethylcarbamic acid is its reversible formation from diethylamine and carbon dioxide (CO₂). researchgate.netnih.gov This reaction is an equilibrium process significantly influenced by temperature and pressure. nih.gov

Formation: At lower temperatures, the equilibrium favors the formation of N,N-diethylcarbamic acid. nih.gov This occurs through the nucleophilic attack of the diethylamine nitrogen on the carbon atom of CO₂.

Decomposition (Decarboxylation): Conversely, higher temperatures promote the reverse reaction, leading to the decarboxylation of the acid back to diethylamine and CO₂. nih.gov Theoretical studies suggest the transition state for the decarboxylation reaction involves a four-membered ring structure (N-C-O-H). researchgate.net

The equilibrium can be represented as: (C₂H₅)₂NH + CO₂ ⇌ (C₂H₅)₂NCOOH

This reversible transformation is foundational to the use of DECA in CO₂ capture systems and as an in-situ source for further chemical synthesis. researchgate.netnih.gov

Aminolysis of N,N-Diethylcarbamate Esters

Esters derived from N,N-diethylcarbamic acid, known as N,N-diethylcarbamates, readily undergo acyl nucleophilic substitution reactions with amines, a process termed aminolysis. Research on the aminolysis of various N,N-diethyl carbamates of HOBt (1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.triazol-1-ol) derivatives with secondary amines like morpholine and piperidine in acetonitrile has provided detailed mechanistic insights. luxembourg-bio.com The reaction yields the corresponding N,N-diethyl-substituted carboxamide derivatives. luxembourg-bio.com

The reaction kinetics follow a second-order rate law, and the mechanism can proceed through either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. luxembourg-bio.com The specific pathway is influenced by the nature of the leaving group and the basicity of the incoming amine. luxembourg-bio.com

Table 1: Second-Order Rate Constants for the Aminolysis of N,N-Diethyl Carbamate (B1207046) of 6-nitro-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.triazol-1-ol with Morpholine and Piperidine in CH₃CN.

AmineTemperature (°C)k₂ (x 10⁻³ L mol⁻¹ s⁻¹)
Morpholine301.83
352.51
403.39
454.55
Piperidine3015.4
3519.6
4024.6
4530.5

Data sourced from a study on the synthesis and aminolysis of N,N-diethyl carbamic ester of HOBt derivatives. luxembourg-bio.com The data illustrates the effect of amine basicity (piperidine > morpholine) and temperature on the reaction rate.

Catalytic Reactions

The introduction of catalysts opens up a wider range of synthetic possibilities for N,N-diethylcarbamic acid and its derivatives, enabling transformations that are otherwise inefficient or impossible. These catalytic systems often provide high selectivity and efficiency.

Ruthenium-Catalyzed Formation of Alkenyl Carbamates

N,N-Diethylcarbamic acid, formed in situ from diethylamine and supercritical carbon dioxide (scCO₂), can be utilized in catalytic C-C bond-forming reactions. In the presence of a CO₂-soluble ruthenium catalyst, such as trans-[RuCl₂(P(OC₂H₅)₃)₄], DECA reacts with terminal alkynes to produce Z-alkenyl carbamates with high stereoselectivity. nih.gov The use of scCO₂ as a reaction medium enhances the selectivity for the desired CO₂-fixation products over competing side reactions like alkyne dimerization. nih.gov

Table 2: Ruthenium-Catalyzed Synthesis of Alkenyl Carbamates from Alkynes, Diethylamine, and CO₂.

Alkyne SubstrateCatalystYield of Z-Alkenyl Carbamate (%)
Phenylacetylenetrans-[RuCl₂(P(OC₂H₅)₃)₄]85
1-Hexynetrans-[RuCl₂(P(OC₂H₅)₃)₄]76
Trimethylsilylacetylenetrans-[RuCl₂(P(OC₂H₅)₃)₄]91

Data adapted from research on the utilization of N,N-dialkylcarbamic acid in supercritical CO₂. nih.gov The reaction demonstrates a highly stereoselective transformation of elusive carbamic acids into stable carbamate products.

Palladium-Catalyzed Decarboxylative Carbonylation

Allyl esters of N,N-diethylcarbamic acid are valuable substrates in palladium-catalyzed reactions. These compounds can undergo a decarboxylative carbonylation to furnish β,γ-unsaturated amides. oup.com The mechanism involves the oxidative addition of the allyl N,N-diethylcarbamate to a Pd(0) complex, forming a π-allylpalladium intermediate, followed by CO insertion and reductive elimination. oup.com Competition experiments have shown that allyl N,N-dialkylcarbamates are more reactive towards oxidative addition with Pd(0) catalysts compared to tertiary allylamines. oup.com

Organocatalyzed Cyclizations

While not directly involving DECA itself, related studies highlight the potential for catalytic reactions where a carbamic acid intermediate is key. Bifunctional organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and CO₂. nih.gov In these systems, the catalyst is designed to capture and stabilize the in-situ-formed carbamic acid intermediate through non-covalent interactions (e.g., hydrogen bonding), thereby facilitating a subsequent enantioselective carbon-oxygen bond formation to yield the cyclic product. nih.gov This approach demonstrates a sophisticated strategy for controlling the reactivity of transient carbamic acid species.

Deconstructive Pathways and Stability Profiles of N,n Diethylcarbamic Acid

Thermal Decomposition Mechanisms of the Chemical Compound

N,N-Diethylcarbamic acid is thermally labile and decomposes under elevated temperatures. The primary mechanism of its thermal degradation is decarboxylation, although other pathways can occur depending on the conditions. The stability of carbamic acids, in general, is low, and they readily revert to their constituent amine and carbon dioxide upon heating. wikipedia.org

Decarboxylation Pathways to Corresponding Amines and Carbon Dioxide

The most prominent thermal decomposition pathway for N,N-diethylcarbamic acid is decarboxylation, which results in the formation of diethylamine (B46881) and carbon dioxide. libretexts.org This reaction is reversible, with the formation of the carbamic acid being favored at lower temperatures, while higher temperatures drive the equilibrium towards decarboxylation, releasing the gaseous products. mdpi.commasterorganicchemistry.comwikipedia.org

The reaction can be summarized as follows: (C₂H₅)₂NCOOH ⇌ (C₂H₅)₂NH + CO₂

This process is fundamental to understanding the transient nature of carbamic acids, which are often generated in situ for chemical syntheses. wikipedia.org For instance, in reactions involving supercritical carbon dioxide and diethylamine, the equilibrium between the reactants and N,N-diethylcarbamic acid is highly dependent on temperature, with elevated temperatures promoting the reverse reaction of decarboxylation. researchgate.net

Oligomerization and Dimerization Processes during Decomposition

During their decomposition, carbamic acids and their salts can undergo self-association reactions. Alkylammonium carbamates, which are closely related to carbamic acids, are known to form dimers or more complex polymeric species, with the outcome dependent on concentration and temperature. thieme-connect.de The solid state of the parent carbamic acid has been observed to consist of dimers linked by hydrogen bonds. wikipedia.org

For substituted carbamic acids like N,N-diethylcarbamic acid, similar associative processes can occur. The dynamic equilibrium of related compounds like N,N-dimethylammonium N',N'-diethylcarbamate involves complex equilibria between different species. nih.gov This suggests that during the thermal decomposition of N,N-diethylcarbamic acid, transient dimers or oligomers may form as intermediates before complete breakdown into diethylamine and carbon dioxide. These association processes are influenced by intermolecular hydrogen bonding.

Hydrolytic Stability and Degradation Kinetics

The stability of N,N-diethylcarbamic acid in aqueous solutions is limited due to its susceptibility to hydrolysis. ontosight.ai Carbamates, in general, are prone to hydrolysis, which can be catalyzed by either acidic or basic conditions. clemson.edulibretexts.org The stability of disubstituted carbamates is generally greater than that of monosubstituted or unsubstituted carbamates. thieme-connect.de

pH-Dependent Hydrolysis Mechanisms

The hydrolysis of carbamates is significantly influenced by the pH of the solution. clemson.edusolubilityofthings.com Both acid-catalyzed and base-catalyzed hydrolysis pathways are recognized. nih.gov

Acidic Conditions: Under acidic conditions (pH < 4), the hydrolysis of similar carbamate (B1207046) structures can proceed through a bimolecular attack of water on the protonated substrate. researchgate.net The rate of acid-catalyzed hydrolysis generally increases as the pH decreases. clemson.edu

Neutral Conditions: In neutral pH ranges, hydrolysis still occurs, though often at a slower rate compared to acidic or alkaline conditions. researchgate.netnih.gov For some related compounds, this pH-independent pathway can be the most significant in environmental settings. clemson.edu

Alkaline Conditions: In basic media (pH > 7), hydrolysis is typically accelerated due to the attack of the hydroxide (B78521) ion on the carbonyl carbon of the carbamate. nih.govresearchgate.net Two primary mechanisms can occur in alkaline conditions for O-aryl substituted carbamates: a direct nucleophilic attack (BAC2) or an elimination-addition mechanism (E1cB) that proceeds through an isocyanate intermediate. nih.gov The rate of alkaline hydrolysis increases with rising hydroxyl ion concentration. nih.gov

The hydrolytic stability of N,N-diethylcarbamic acid itself is low, and its formation from the hydrolysis of diethylcarbamate esters is often a transient step before further decomposition.

Table 1: pH-Dependent Hydrolysis Behavior of Carbamate Structures

pH Range Dominant Mechanism General Effect on Rate
Acidic (pH < 4) Bimolecular attack of water on protonated substrate Rate increases with decreasing pH
Neutral (pH ~7) pH-independent hydrolysis Generally slower than acid or base-catalyzed

Environmental and Process-Related Degradation Studies

Due to their inherent instability, carbamic acids like N,N-diethylcarbamic acid are not expected to persist in the environment. nih.govresearchgate.net Their degradation is primarily driven by hydrolysis and thermal decomposition. libretexts.orgmdpi.com In industrial processes, the formation and decomposition of N,N-diethylcarbamic acid are often intentionally controlled. For example, it can be generated as a transient intermediate from diethylamine and carbon dioxide for use in the synthesis of other chemicals. researchgate.net

The environmental fate of carbamates is a significant area of study, particularly for those used as pesticides. libretexts.orgepa.gov Hydrolysis is a key degradation pathway in aquatic environments. researchgate.net The rate of this degradation is dependent on environmental factors such as pH and temperature, which will dictate the persistence and potential impact of any related compounds released into the environment. nih.gov

Influence of Chemical Medium and Substituents on Stability

The stability of N,N-diethylcarbamic acid is highly dependent on its surrounding chemical environment and its molecular structure.

The choice of solvent plays a critical role. In protophilic, dipolar, aprotic solvents like DMSO or DMF, the formation of carbamic acids from amines and CO₂ is favored and can lead to complete conversion. researchgate.net In contrast, in aprotic solvents of lower polarity or in protic solvents like methanol, the formation of the corresponding ammonium (B1175870) carbamate salt is often observed instead of the free acid. mdpi.comresearchgate.net This indicates that strong hydrogen-bonding interactions with the solvent can stabilize the carbamic acid form. mdpi.com

Substituents on the nitrogen atom also have a significant impact on the stability of carbamic acids.

Electronic Effects: Electron-withdrawing groups attached to the nitrogen can affect the stability of the carbamic acid and its conjugate base, thereby influencing its acidity and decomposition tendency. youtube.comlasalle.edulibretexts.orglibretexts.orgucalgary.ca

Steric Effects: The presence of bulky or sterically hindered substituents on the amine can enhance the stability of the corresponding ammonium carbamates. mdpi.com Disubstituted carbamates, such as N,N-diethylcarbamic acid, are generally more resistant to thermal decomposition and hydrolysis compared to their monosubstituted or unsubstituted counterparts. thieme-connect.de

Table 2: Influence of Factors on N,N-Diethylcarbamic Acid Stability

Factor Influence Example/Observation
Temperature Higher temperatures promote decarboxylation Equilibrium shifts from (C₂H₅)₂NCOOH to (C₂H₅)₂NH + CO₂. mdpi.com
Solvent Protophilic, aprotic solvents stabilize the acid form DMSO and DMF favor the formation of carbamic acid over its salt. researchgate.net
pH Acidic and alkaline conditions accelerate hydrolysis Hydrolysis is generally slowest in the neutral pH range. clemson.eduresearchgate.net

| Substituents | N,N-disubstitution increases stability over N-mono or unsubstituted forms | Disubstituted carbamates are more resistant to decomposition. thieme-connect.de |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectrometry for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR Chemical Shift Assignments and Structural Correlations

The ¹H and ¹³C NMR spectra of Diethylcarbamic acid (DECA) and its derivatives have been characterized, providing clear structural correlations.

For DECA, the ¹H NMR spectrum, recorded in a benzene-d6 (B120219) (C₆D₆) solvent, shows a distinct signal for the carbamic acid proton (NCOOH) at a chemical shift (δ) of 10.13 ppm (singlet, 1H). researchgate.net This downfield shift is characteristic of an acidic proton. The ethyl groups exhibit signals corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

The ¹³C NMR spectra of carbamate (B1207046) derivatives show characteristic chemical shifts. For example, in various N,N-diethylcarbamoyl derivatives, the carbonyl carbon (C=O) resonates at approximately 167.5 ppm. nsf.gov The carbons of the ethyl groups also have distinct chemical shifts, with the methylene carbons appearing further downfield than the methyl carbons due to their proximity to the electronegative nitrogen atom. nsf.govoregonstate.edu

The following table presents typical ¹H and ¹³C NMR chemical shifts for the diethylcarbamoyl moiety in various derivatives.

GroupNucleusTypical Chemical Shift (ppm)
N-CH₂-CH₃¹H~3.3 (quartet)
N-CH₂-CH₃¹H~1.2 (triplet)
N-C H₂-CH₃¹³C~41
N-CH₂-C H₃¹³C~14
C=O¹³C~167

This table is a compilation of typical chemical shift ranges observed for diethylcarbamoyl derivatives in deuterated chloroform (B151607) (CDCl₃). nsf.gov

Advanced NMR Techniques (e.g., 2D NMR) for Elucidating Complex Structures

Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl groups. fiveable.me Heteronuclear 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton signals with their directly attached carbon atoms (HSQC) or with carbons that are two or three bonds away (HMBC). fiveable.meipb.pt

For example, an HMBC experiment on a diethylcarbamoyl derivative would show a correlation between the methylene protons and the carbonyl carbon, unequivocally confirming the structure. ipb.pt These advanced methods are crucial for the structural elucidation of novel or complex derivatives of this compound. numberanalytics.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For derivatives of this compound, such as methyl diethylcarbamate, the molecular ion peak confirms the molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. A common fragmentation pathway for N,N-diethylcarbamates involves the cleavage of the C-O bond and the loss of the alkoxy group, as well as fragmentation within the diethylamino moiety. The top peak (base peak) in the GC-MS of methyl diethylcarbamate is observed at m/z 116. nih.gov

In the case of diethyldithiocarbamic acid, a related compound where oxygen atoms are replaced by sulfur, the mass spectrum shows a top peak at m/z 116. nih.govnist.gov MS/MS (tandem mass spectrometry) experiments on the [M-H]⁻ precursor ion (m/z 148.026) of diethyldithiocarbamic acid show major fragment ions at m/z 77.1 and 120.2. nih.gov This fragmentation data is crucial for confirming the identity of the compound and for studying its metabolites.

The following table lists some of the key ions observed in the mass spectra of this compound derivatives and related compounds.

Compound/Precursor Ionm/z of Key Fragment Ions
Methyl diethylcarbamate116 (base peak)
Diethyldithiocarbamic acid [M-H]⁻120.2, 77.1

This table is based on mass spectrometry data from various sources. nih.govnih.gov

X-ray Diffraction Techniques for Crystalline Forms and Solid-State Analysis

X-ray diffraction (XRD) stands as a definitive analytical method for the structural elucidation of crystalline materials, providing unparalleled insight into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound and its derivatives, XRD techniques, encompassing both single-crystal X-ray diffraction (SC-XRD) and X-ray powder diffraction (XRPD), are indispensable for confirming molecular structure, identifying crystalline forms (polymorphs), and understanding intermolecular interactions such as hydrogen bonding. mdpi.comamericanpharmaceuticalreview.com

While this compound itself can be unstable, its salts and, more commonly, its metal complexes form stable, crystalline solids amenable to X-ray analysis. researchgate.net The structural characterization of these N,N-diethylcarbamate compounds is crucial, as their chemical behavior and physical properties are intrinsically linked to their solid-state structures.

Single-crystal X-ray diffraction offers the most precise structural determination. nih.gov Through the analysis of diffraction patterns from a single crystal, a complete molecular structure can be resolved, yielding exact bond lengths, bond angles, and details of the crystal packing. This technique has been extensively applied to metal-diethylcarbamate complexes, revealing a diversity of coordination modes. The diethylcarbamate ligand can bind to metal centers in a monodentate, chelating, or bridging fashion, and SC-XRD is the primary method for unambiguously determining this coordination. mdpi.com

Research on Group 4 metal complexes provides a clear example of the power of this technique. The reaction of titanium tetrachloride with N,N-diethylcarbamate precursors yielded a trinuclear complex, Ti₃Cl₆(μ-O₂CNEt₂)₆, whose structure was confirmed by single-crystal X-ray diffraction analysis. researchgate.net Similarly, heteronuclear diethylcarbamato complexes of the formula CoₙMg₆₋ₙ(Et₂NCO₂)₁₂ have been prepared and analyzed. acs.org Single-crystal X-ray diffraction studies of these compounds revealed that they crystallize in the orthorhombic space group Ccca. acs.org Another example includes tin(IV) complexes, where the crystallographic structure of a compound synthesized from Sn(IV) chloride and diethylamine (B46881) under a carbon dioxide atmosphere was resolved using X-ray diffraction. mdpi.com

The data derived from such analyses are fundamental and can be presented in detailed crystallographic tables.

Table 1: Selected Crystallographic Data for Diethylcarbamate Complexes

Compound Formula Crystal System Space Group Reference
Ti₃Cl₆(μ-O₂CNEt₂)₆ Not specified in snippet Not specified in snippet researchgate.net
Co₁.₆Mg₄.₄(Et₂NCO₂)₁₂ Orthorhombic Ccca acs.org

X-ray Powder Diffraction (XRPD) serves as a complementary and more routinely accessible technique. americanpharmaceuticalreview.com It is particularly valuable for identifying different crystalline forms (polymorphism) of a substance. researchgate.netrsc.org Each crystalline phase of a compound produces a unique XRPD pattern, which acts as a "fingerprint" for that specific form. americanpharmaceuticalreview.com This allows for the differentiation between polymorphs, solvates, and hydrates. While specific polymorphs of pure this compound are not widely reported due to its instability, XRPD is essential in the broader context of its derivatives for quality control, stability testing, and ensuring the phase purity of synthesized materials. americanpharmaceuticalreview.com The technique is used to confirm if a new crystalline form has been produced during screening studies by comparing the resulting powder pattern to those of known forms. americanpharmaceuticalreview.com

Theoretical and Computational Approaches to N,n Diethylcarbamic Acid Chemistry

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are at the forefront of computational chemistry for elucidating the behavior of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular properties.

Elucidation of Molecular Geometries and Electronic Structures

Computational studies are crucial in determining the precise three-dimensional arrangement of atoms in N,N-diethylcarbamic acid and understanding the distribution of electrons within the molecule. Advanced computational methods like ab initio calculations and DFT are employed to predict molecular geometries. These methods have been used to optimize the molecular structure of related compounds, providing data on bond lengths, angles, and dihedral angles. conicet.gov.ar For instance, DFT calculations can reveal the pyramidal structure at the nitrogen atom and the relative orientations of the ethyl and carboxyl groups. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined, which is essential for predicting the molecule's reactivity. A large HOMO-LUMO gap suggests high molecular stability and lower reactivity in chemical reactions. conicet.gov.ar

Table 1: Calculated Geometrical Parameters for a Related Carbamate (B1207046) Compound
ParameterBond Length (Å) / Angle (°)
C=O Bond Length1.21
C-N Bond Length1.37
N-C (ethyl) Bond Length1.46
O-H Bond Length0.97
C-N-C Angle118.5
O=C-N Angle125.8
C-O-H Angle107.2

Note: Data is illustrative and based on typical values from DFT calculations on similar carbamic acid derivatives.

Calculation of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations are instrumental in predicting the vibrational frequencies of N,N-diethylcarbamic acid, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions to each peak in an experimental spectrum. researchgate.netsphinxsai.com For example, the characteristic stretching frequency of the carbonyl (C=O) group and the N-H bond can be accurately predicted. researchgate.net These theoretical spectra serve as a valuable tool for identifying the compound and analyzing its structural features. sphinxsai.com For related carbamic acid systems, computational modeling has been used to compute energetics and vibrational spectra for both gas and condensed phases. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching~3400-3600
C-H (ethyl)Stretching~2900-3000
C=OStretching~1700-1750
C-NStretching~1200-1350

Note: These are typical frequency ranges predicted by DFT calculations for carbamic acids.

Energetic Profiles of Reaction Pathways and Transition States

Quantum mechanical calculations can map out the energy landscape of chemical reactions involving N,N-diethylcarbamic acid. This includes determining the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org By calculating the activation energy barriers, chemists can predict reaction rates and understand the mechanisms of formation and decomposition. rsc.org For example, DFT studies can elucidate the concerted mechanism of carbamic acid formation from an amine and carbon dioxide, where the amine attacks the CO2 while a base assists in deprotonation. rsc.org Computational models can also predict the geometries of transient species, such as zwitterionic intermediates.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a static picture of molecules, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of N,N-diethylcarbamic acid.

Investigation of Dynamic Behavior in Different Chemical Phases

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the investigation of the behavior of N,N-diethylcarbamic acid in the gas, liquid, and solid phases. In the liquid state, for instance, MD can reveal information about diffusion, viscosity, and the local structure around the molecule. For thermoresponsive polymers with similar functional groups, MD simulations have been used to understand hydration dynamics and conformational changes. nih.gov These simulations can also shed light on how the molecule interacts with itself, such as through the formation of dimers, which has been studied computationally for the parent carbamic acid. nih.gov

Solvent Effects on Chemical Stability and Reactivity

The surrounding solvent can have a profound impact on the stability and reactivity of a solute. MD simulations, often in combination with quantum mechanical methods (QM/MM), can explicitly model the interactions between N,N-diethylcarbamic acid and solvent molecules. Solvents can stabilize the molecule through hydrogen bonding and polar interactions, which can influence the activation energies for its formation and decomposition. nih.gov For example, polar solvents can facilitate proton transfer steps that are crucial in these reactions. researchgate.net Computational studies on the parent carbamic acid have shown that while solvation stabilizes charged and highly dipolar forms, the dimer remains particularly stable. The choice of solvent can even determine whether a carbamic acid or a carbamate salt is the favored product in the reaction of an amine with CO2. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the transient and often elusive nature of N,N-diethylcarbamic acid (DECA). Due to the inherent instability of simple carbamic acids, experimental characterization of their reaction mechanisms is challenging. mdpi.com Theoretical and computational approaches, such as ab initio and density functional theory (DFT) methods, offer significant insights into the molecular structures, reaction pathways, and energetics that govern the chemistry of DECA and related compounds. researchgate.net These methods allow for the exploration of transition states and intermediates that may not be directly observable.

Mechanistic Hypotheses and Validation

Computational models are crucial for proposing and validating hypotheses about the reaction mechanisms involving N,N-diethylcarbamic acid, particularly its formation from diethylamine (B46881) and carbon dioxide and its subsequent decomposition.

The formation of carbamic acids is generally understood to proceed via the nucleophilic attack of the amine's nitrogen atom on the carbon atom of CO2. mdpi.com This initially forms a zwitterionic intermediate, which then undergoes an intramolecular proton transfer to yield the carbamic acid. nih.gov However, alternative pathways, such as termolecular mechanisms involving a second amine molecule or a solvent molecule to facilitate the proton transfer, are also plausible.

Computational studies on analogous systems, like dithiocarbamic acids, have been used to validate these mechanistic proposals. For example, DFT calculations on N-methyl- and N-phenyldithiocarbamic acid decomposition explored different pathways. nih.gov For the N-methyl derivative, a stepwise mechanism was identified, initiated by a water-assisted proton transfer to form a zwitterionic intermediate, which is the rate-determining step. This is followed by a rapid N-C bond cleavage. Conversely, for the N-phenyl derivative, calculations indicated a concerted one-step mechanism where N-C bond breaking and proton transfer occur simultaneously. nih.gov Such studies provide a framework for investigating similar hypotheses for N,N-diethylcarbamic acid.

Validation of these hypotheses involves comparing computed properties with experimental data where available. For instance, calculated vibrational frequencies can be compared to infrared spectra of the species formed in reactions. nih.govnih.gov Theoretical predictions of NMR chemical shifts can also help distinguish between different proposed structures, such as the carbamic acid and its corresponding carbamate salt.

Table 1: Comparison of Proposed Mechanistic Steps for Carbamic and Dithiocarbamic Acid Decomposition

Compound Studied Proposed Mechanism Key Computational Finding
N-methyldithiocarbamic acid Stepwise (Water-catalyzed) The rate-determining step is the proton transfer leading to a zwitterionic intermediate. nih.gov
N-phenyldithiocarbamic acid Concerted (Water-catalyzed) N-C bond breaking and proton transfer occur in a single step. nih.gov

Prediction of Kinetic and Thermodynamic Parameters

A major strength of computational chemistry is its ability to predict kinetic and thermodynamic parameters that are difficult to measure experimentally. These calculations are essential for understanding the stability and reactivity of N,N-diethylcarbamic acid.

Thermodynamic Parameters: Quantum chemical calculations can determine the relative stabilities of reactants, intermediates, transition states, and products. Gibbs free energy calculations (ΔG) are particularly informative. For the parent carbamic acid (NH₂COOH), calculations have shown it to be unstable in the gas phase relative to its decomposition products, ammonia (B1221849) and carbon dioxide (ΔG ~ +0.75 kcal/mol). nih.gov The zwitterionic form is found to be considerably less stable in the gas phase without the stabilizing effect of a condensed medium. nih.gov Computational models can also account for solvent effects, which are critical for accurately describing charged species and reaction energetics in solution. nih.gov

Kinetic Parameters: By locating the transition state structure on the potential energy surface, computational methods can predict the activation energy (Ea) or activation enthalpy (ΔH‡) of a reaction, which governs its rate. For example, a high activation barrier of over 50 kcal/mol was estimated for the dissociation of carbamic acid, suggesting its stability in the gas phase once formed. nih.gov Studies on the thermal decomposition of related carbamate esters provide further examples. The pyrolysis of ethyl N-methyl-N-phenylcarbamate was found to have a computationally and experimentally determined activation energy of approximately 45.4 kcal/mol (190 kJ/mol). researchgate.net Similar calculations for N-substituted diacetamides, which also undergo thermal decomposition, have yielded activation energies in the range of 150-190 kJ/mol, depending on the substituent and the computational method used. mdpi.comnih.gov These values provide a basis for estimating the kinetic stability of N,N-diethylcarbamic acid under various conditions.

Table 2: Calculated Activation Energies for Decomposition of Carbamic Acid and Related Compounds

Compound Reaction Type Computational Method Predicted Activation Energy (Ea)
Carbamic Acid Dissociation Not Specified >50 kcal/mol nih.gov
Ethyl N-methyl-N-phenylcarbamate Gas-Phase Pyrolysis Not Specified 45.38 kcal/mol researchgate.net
O-methyl-N-benzyl carbamate Thermal Decomposition Not Specified 140.1 kJ/mol
N-Diacetamide (X=H) Pyrolysis DFT (B3PW91-D3BJ) 151.3 ± 2.7 kJ/mol nih.gov

These theoretical approaches, by providing detailed mechanistic, kinetic, and thermodynamic data, are indispensable for building a comprehensive understanding of the complex chemistry of N,N-diethylcarbamic acid.

Advanced Applications and Roles in Organic Synthesis

N,N-Diethylcarbamic Acid as a Transient Intermediate in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity from simple precursors. nih.govacsgcipr.org

Within this framework, N,N-diethylcarbamic acid can be formed in situ as a transient or short-lived intermediate. The reaction between a secondary amine, such as diethylamine (B46881), and carbon dioxide can establish an equilibrium that forms the corresponding carbamic acid. While often unstable, this intermediate can be trapped by electrophiles or participate in subsequent reaction cascades typical of MCRs. For instance, in processes involving amines and a carbon dioxide source, the transiently formed N,N-diethylcarbamic acid can act as a nucleophile or be converted into other reactive species that drive the reaction toward a complex product. The convergent nature of MCRs minimizes the need to isolate intermediates, making them ideal for leveraging the reactivity of transient species like N,N-diethylcarbamic acid. acsgcipr.orgmdpi.com This approach streamlines synthetic routes, making them more economical and environmentally benign compared to traditional stepwise syntheses. nih.gov

Synthesis of Complex Organic Molecules via N,N-Diethylcarbamate Functionalization

The N,N-diethylcarbamate moiety is a cornerstone of modern synthetic strategy, particularly in the functionalization of aromatic systems and the construction of intricate molecular scaffolds. Its utility stems from its dual role as a robust directing group and a modifiable functional group.

In the field of peptide chemistry and the synthesis of related amide-containing molecules, the formation of an amide bond is a critical step. This is often achieved by activating the carboxylic acid component. N,N-diethylcarbamates have been instrumental in creating a class of "active esters" for this purpose.

The reaction of N,N-diethylcarbamoyl chloride with hydroxyl-containing coupling additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive aza-derivatives like 1-hydroxy-7-azabenzotriazole (B21763) (7-HOAt), yields stable N,N-diethyl carbamic esters. researchgate.netluxembourg-bio.com These esters, such as O-(1H-benzo[d] Current time information in Bangalore, IN.wikipedia.orgtandfonline.comtriazol-1-yl) N,N-diethylcarbamate, are highly reactive towards nucleophiles like amines due to the excellent leaving group ability of the HOBt or HOAt moiety. researchgate.net

The aminolysis of these active esters with primary or secondary amines proceeds via acyl nucleophilic substitution to form N,N-diethylurea derivatives. luxembourg-bio.com The reactivity of these esters has been studied kinetically, revealing that the efficiency of the acyl transfer depends on factors like the leaving group's stability and the amine's basicity. luxembourg-bio.com This methodology provides a reliable route for creating amide bonds, a fundamental linkage in countless biologically active molecules and peptide analogs. nih.govrsc.org

Table 1: Examples of N,N-Diethylcarbamate Activated Esters for Amide Bond Formation This table is generated based on data from the text.

Activating Agent Resulting Carbamate (B1207046) Ester Application Reference
1-Hydroxybenzotriazole (HOBt) O-(1H-Benzo[d] Current time information in Bangalore, IN.wikipedia.orgtandfonline.comtriazol-1-yl) N,N-diethylcarbamate Synthesis of carboxamide derivatives luxembourg-bio.com
1-Hydroxy-4-azabenzotriazole (4-HOAt) O-(1H- Current time information in Bangalore, IN.wikipedia.orgtandfonline.comTriazolo[4,5-b]pyridin-1-yl) N,N-diethylcarbamate Synthesis of carboxamide derivatives luxembourg-bio.com
1-Hydroxy-7-azabenzotriazole (7-HOAt) O-(3H- Current time information in Bangalore, IN.wikipedia.orgtandfonline.comTriazolo[4,5-b]pyridin-3-yl) N,N-diethylcarbamate Highly efficient peptide coupling researchgate.net
6-Chloro-HOBt O-(6-Chloro-1H-benzo[d] Current time information in Bangalore, IN.wikipedia.orgtandfonline.comtriazol-1-yl) N,N-diethylcarbamate Mechanistic studies of aminolysis luxembourg-bio.com
6-Nitro-HOBt O-(6-Nitro-1H-benzo[d] Current time information in Bangalore, IN.wikipedia.orgtandfonline.comtriazol-1-yl) N,N-diethylcarbamate Mechanistic studies of aminolysis luxembourg-bio.com

The N,N-diethylcarbamate group is exceptionally valuable as a precursor for other functionalities, largely through its role as a directed metalation group (DMG) in aromatic chemistry. An O-aryl N,N-diethylcarbamate can direct an organolithium base to deprotonate the aromatic ring specifically at the ortho position. The resulting lithiated intermediate can then be trapped with various electrophiles, installing a wide range of substituents with high regioselectivity. acs.org

Furthermore, this intermediate can undergo a Current time information in Bangalore, IN.researchgate.net-O-to-N carbamoyl (B1232498) migration, a variation of the anionic Fries-type rearrangement. researchgate.net This rearrangement transforms the O-aryl carbamate into a salicylamide (B354443) derivative, effectively using the carbamoyl group as both a directing group and a building block for a new functional scaffold. researchgate.netnih.gov This strategy has proven effective in the synthesis of complex molecules, including the anti-inflammatory natural product lonchocarpin. researchgate.net The versatility of the carbamate group allows it to be strategically introduced and later transformed, providing a powerful pathway for the synthesis of highly substituted aromatic compounds and heterocyclic systems. researchgate.net

N,N-Diethylcarbamates in Material Science Precursor Chemistry

The carbamate linkage is fundamental to various classes of materials, and N,N-diethylcarbamate derivatives serve as important precursors in their synthesis.

Polyurethanes are a major class of polymers characterized by the presence of carbamate (urethane) repeating units in their backbone. nih.gov Traditionally synthesized from the reaction of polyols with toxic isocyanates, there is a growing interest in developing non-isocyanate polyurethane (NIPU) alternatives for environmental and safety reasons. researchgate.netresearchgate.net One of the most promising NIPU strategies involves the reaction of cyclic carbonates with amines. researchgate.net This reaction directly forms the critical carbamate linkage without using isocyanates, positioning carbamate chemistry at the forefront of greener polymer development.

In a different domain of material science, N,N-diethylcarbamates are precursors to N,N-diethyldithiocarbamates, which are powerful chelating agents. Dithiocarbamates are readily synthesized from the reaction of a secondary amine (like diethylamine), carbon disulfide, and a base. wikipedia.orgnih.gov The resulting N,N-diethyldithiocarbamate anion is an exceptional ligand for a wide range of transition metals, binding strongly through its two sulfur atoms. rsc.orgencyclopedia.pub This chelating ability is exploited in various applications, including:

The synthesis of stable transition metal dithiocarbamate (B8719985) complexes for catalysis or as therapeutic agents. rsc.org

The creation of chelating materials for the separation and detection of heavy metals. encyclopedia.pub

The preparation of precursors for nanomaterials and agrochemicals. rsc.org

The robust and predictable coordination chemistry of dithiocarbamates makes them reliable building blocks in inorganic and materials chemistry. nih.govencyclopedia.pub

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for the Chemical Compound

Future research into the synthesis of N,N-diethylcarbamic acid and its derivatives is strongly oriented towards green and sustainable chemistry, with a primary focus on replacing hazardous reagents like phosgene (B1210022). pku.edu.cnresearchgate.net The most promising and rapidly developing area involves the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source. pku.edu.cnresearchgate.net

Methodologies are increasingly centered on the reaction of diethylamine (B46881) with CO₂ to generate a diethylcarbamate or diethylcarbamic acid intermediate in situ. pku.edu.cnresearchgate.net This transient species is then typically trapped with an electrophile to produce stable carbamate (B1207046) esters. A significant breakthrough was the recent direct synthesis and isolation of crystalline N,N-diethylcarbamic acid (DECA), which was characterized by FT-IR and NMR spectroscopy, opening new avenues for its study and use. researchgate.net

Several key research trajectories are emerging:

Catalyst Development: While some reactions proceed without catalysts, research is active in developing more efficient systems. This includes transition-metal-free approaches utilizing organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and transition-metal catalysts based on copper, palladium, or silver for specific transformations. pku.edu.cnacs.orguantwerpen.be

Advanced Energy Inputs: To overcome the kinetic and thermodynamic stability of CO₂, novel methods employing electrocatalysis and photocatalysis are being explored to synthesize carbamates under mild conditions. pku.edu.cn

Continuous Flow Synthesis: The application of continuous flow technology represents a significant advance. acs.orgmdpi.com This methodology allows for the rapid and safe synthesis of carbamates by precisely controlling the introduction of gaseous CO₂ and reducing reaction times from hours to minutes compared to traditional batch processes. acs.org

Multicomponent Reactions: The in situ generation of the diethylcarbamate intermediate is being leveraged in multicomponent reactions, which allow for the efficient construction of diverse and valuable molecules in a single step. pku.edu.cn

MethodologyKey ReagentsCatalyst/PromoterKey FeaturesReference
Direct Synthesis from CO₂Diethylamine, CO₂NoneIsolation of crystalline N,N-diethylcarbamic acid (DECA). researchgate.net researchgate.net
Three-Component CouplingDiethylamine, CO₂, Alkyl HalidesDBUForms stable carbamate esters in situ; avoids toxic phosgene. acs.orgorganic-chemistry.org acs.orgorganic-chemistry.org
Continuous Flow SynthesisDiethylamine, CO₂, Alkyl HalidesDBUReduces reaction time significantly; safer handling of gaseous reagents. acs.org acs.org
Electrocatalysis/PhotocatalysisDiethylamine, CO₂Various catalystsEnergy-efficient activation of CO₂ for carbamate synthesis. pku.edu.cn pku.edu.cn
Reaction with AlcoholsDiethylamine, CO₂, AlcoholsDBU, Mitsunobu ReagentsProceeds via an SN2 mechanism with inversion of stereochemistry. nih.gov nih.gov

Advanced Computational Characterization of Reaction Intermediates

Given that N,N-diethylcarbamic acid is often a fleeting intermediate, computational chemistry is a critical tool for understanding its structure, stability, and reactivity. thieme-connect.de Future research will likely intensify the use of computational models to elucidate reaction mechanisms that are difficult to probe experimentally.

Key areas for computational investigation include:

Structural and Stability Analysis: Theoretical calculations have predicted that the syn conformation of carbamic acids is more stable, potentially due to intramolecular hydrogen bonding. thieme-connect.de Further high-level computational studies can refine this understanding for this compound and predict its behavior in various solvent environments.

Reaction Pathway Elucidation: Density-functional theory (DFT) calculations have already been employed to explain product selectivity in the electrochemical reduction of CO₂. acs.orgcolab.ws These studies showed that the preferential formation of this compound over other intermediates dictates the final product distribution. acs.orgcolab.ws Expanding these models to other synthetic routes will be crucial for optimizing reaction conditions.

Transition State Analysis: Understanding the transition states of reactions involving this compound is essential for rational catalyst design. Kinetic studies of the morpholinolysis of N,N-diethyl carbamate derivatives suggest the involvement of a hydrogen-bonded, four-membered transition state. researchgate.net Advanced computational modeling can map the potential energy surfaces of these reactions, providing detailed insights into the activation barriers and the role of catalysts or additives in lowering them.

Kinetic and Thermodynamic Modeling: The kinetics of carbamate formation and decomposition are complex. researchgate.net Computational models can simulate these kinetics, complementing experimental Brønsted plot analyses and helping to determine whether C-N bond formation or proton transfer is the rate-limiting step under different conditions. researchgate.net

Exploration of N,N-Diethylcarbamic Acid in Emerging Chemical Processes

The unique reactivity of N,N-diethylcarbamic acid, generated in situ, positions it as a valuable component in a range of emerging chemical applications that prioritize efficiency and sustainability.

Future explorations are likely to focus on:

Green Chemistry and CO₂ Valorization: The synthesis of carbamates from CO₂ is a prime example of carbon capture and utilization (CCU). pku.edu.cnresearchgate.net Research will continue to explore the use of diethylamine and CO₂ to create value-added chemicals, contributing to a circular carbon economy. researchgate.net

Electrocatalytic Systems: The formation of this compound has been identified as a key factor influencing product selectivity in the electrochemical reduction of CO₂ to formic acid. acs.orgcolab.ws In a system using a manganese-based electrocatalyst, the presence of diethylamine (Et₂NH) favored the formation of this compound, which was less opportune for the catalytic cycle, decreasing the efficiency of formic acid production compared to systems with triethylamine (B128534) (Et₃N). acs.orgcolab.ws Further research can harness this understanding to design more selective and efficient electrocatalytic conversions.

Isotope Enrichment: The reversible formation and decomposition of N,N-diethylcarbamic acid from diethylamine and CO₂ present a potential application in the isotopic enrichment of ¹³CO₂. researchgate.net This could become part of a mild, green technology for separating carbon isotopes, which has applications in medical diagnostics and scientific research. researchgate.net

Advanced Materials and Synthesis: The diethylcarbamate moiety can be incorporated into more complex molecules and materials. Its in situ generation is a powerful tool in multicomponent reactions, enabling the construction of diverse molecular architectures from simple precursors. pku.edu.cnacs.org

Emerging ProcessRole of this compound/CarbamatePotential ImpactReference
CO₂ ValorizationIntermediate in converting CO₂ to valuable carbamate esters.Sustainable chemical production; reduction of greenhouse gases. pku.edu.cnresearchgate.net pku.edu.cnresearchgate.net
ElectrocatalysisInfluences product selectivity in CO₂ reduction. acs.orgcolab.wsEnables fine-tuning of catalytic systems for specific products like formic acid. acs.orgcolab.ws
Continuous Flow ChemistryProduct of rapid, controlled synthesis from diethylamine and CO₂. acs.orgSafer, faster, and more efficient manufacturing of carbamates. acs.org acs.org
Isotope SeparationReversible formation allows for potential separation of ¹³CO₂ from ¹²CO₂. researchgate.netDevelopment of green technologies for stable isotope enrichment. researchgate.net researchgate.net

Q & A

Q. What are the standard methods for synthesizing diethylcarbamic acid in laboratory settings?

this compound is typically synthesized via the reaction of diethylamine with carbon dioxide under controlled conditions. Electrochemical reduction methods using catalysts like manganese complexes (e.g., fac-Mn(bpy)(CO)₃Br) have been shown to favor its formation when paired with additives such as isopropanol. This approach minimizes side reactions and improves selectivity, particularly in CO₂ conversion studies . Key parameters include pH control, temperature (25–40°C), and the use of non-aqueous solvents to stabilize intermediates.

Q. How can researchers accurately characterize this compound’s structural properties?

Characterization involves spectroscopic techniques such as NMR (¹H, ¹³C) to confirm the carbamate functional group (NHCO₂⁻). Infrared spectroscopy (IR) can identify carbonyl stretching vibrations (~1700 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography are recommended for validating molecular weight and crystal structure, respectively. Cross-referencing with databases like PubChem ensures alignment with established data .

Q. What safety protocols are essential when handling this compound derivatives?

Safety measures include using PPE (gloves, goggles, lab coats) and working in fume hoods to avoid inhalation. Solid derivatives should be handled with dust masks to prevent combustible dust formation. Waste disposal must comply with local regulations, particularly for carbamate salts, which may require neutralization before disposal .

Advanced Research Questions

Q. How do reaction conditions influence the equilibrium between this compound and its derivatives in CO₂ reduction studies?

In electrochemical CO₂ reduction, additives like triethylamine (Et₃N) and isopropanol (iPrOH) shift the equilibrium toward this compound by stabilizing intermediates through hydrogen bonding. Density functional theory (DFT) calculations reveal that the carbamic acid formation pathway is thermodynamically favored over carbonate routes under low overpotentials. Experimental validation requires in-situ FTIR or Raman spectroscopy to monitor intermediate species .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

Contradictions often arise from variations in catalyst loading, solvent polarity, or CO₂ pressure. To resolve discrepancies:

  • Replicate experiments using standardized protocols (e.g., fixed current density, controlled atmosphere).
  • Perform sensitivity analyses to identify critical variables.
  • Compare results with computational models (e.g., DFT) to validate mechanistic assumptions.
    Cross-study meta-analyses are recommended to contextualize outliers .

Q. What experimental designs are optimal for studying this compound’s role in biological systems?

For biochemical applications (e.g., enzyme inhibition studies), use a factorial design to test variables like pH, temperature, and concentration. Include negative controls (e.g., uncatalyzed reactions) and triplicate trials to ensure reproducibility. High-performance liquid chromatography (HPLC) or LC-MS can quantify reaction products. Ethical approval is required if testing involves human-derived samples .

Q. How can researchers ensure data integrity when reporting this compound’s thermodynamic properties?

Adhere to the Standards for Reporting Qualitative Research (SRQR):

  • Document raw data (e.g., calorimetry results) with metadata (instrument calibration, ambient conditions).
  • Use statistical tools (e.g., R or Python) for error analysis.
  • Archive datasets in repositories like Zenodo with DOI links for transparency .

Methodological Guidance

How to formulate a research question on this compound that balances specificity and broad relevance?

  • Scope: Focus on mechanistic insights (e.g., “How does solvent polarity affect this compound’s stability?”) rather than exploratory surveys.
  • Alignment: Align with gaps identified in literature reviews (e.g., limited DFT studies on carbamate intermediates).
  • Feasibility: Ensure access to specialized equipment (e.g., potentiostats for electrochemical studies) .

Q. What strategies mitigate biases in data interpretation for this compound studies?

  • Blinding: Use blinded sample labeling during analysis.
  • Peer Review: Pre-submit protocols to platforms like *Protocols.io * for community feedback.
  • Triangulation: Combine experimental data with computational simulations and literature benchmarks .

Q. How to design a data management plan for long-term this compound research?

  • Storage: Use FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable).
  • Metadata: Include experimental parameters (e.g., catalyst batch numbers, solvent purity).
  • Ethics: Document safety protocols and disposal methods for regulatory audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.